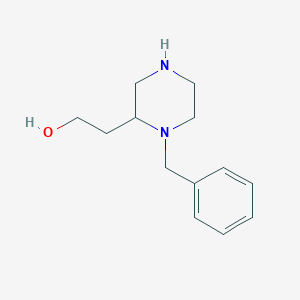

2-(1-苄基哌嗪-2-基)乙醇

描述

The compound "2-(1-Benzylpiperazin-2-yl)ethanol" is a derivative of benzylpiperazine, which is a chemical compound with a variety of potential applications, including medicinal chemistry. The benzylpiperazine moiety is a common feature in molecules that interact with central nervous system receptors, and modifications to this core structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been reported in several studies. A novel three-step synthesis starting from (S)-serine was used to create 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were then transformed into chiral, non-racemic bicyclic lactams with potential central nervous system receptor affinity . Another study reported the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve an 88.5% yield . These methods highlight the versatility of synthetic approaches to benzylpiperazine derivatives.

Molecular Structure Analysis

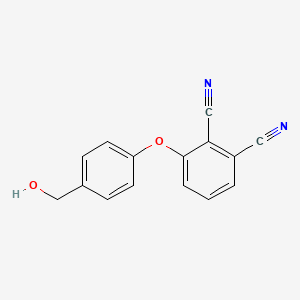

The molecular structures of benzylpiperazine derivatives are characterized using various spectroscopic techniques. For instance, compounds based on the benzo[c]phenanthrene moiety were characterized by melting points, 1H NMR, 13C NMR, and mass spectroscopy . Similarly, the synthesized imidazole derivatives were characterized through IR, 1H and 13C NMR, and HR-MS . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

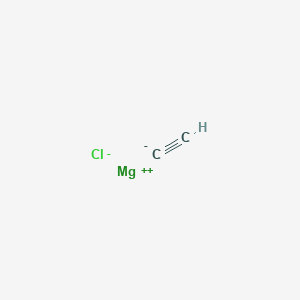

Benzylpiperazine derivatives can undergo various chemical reactions. A novel 1-benzylpiperazin-2-one nitrone was synthesized and found to readily undergo [3+2] cycloadditions with alkynes and alkenes to give Δ4-isoxazolines and isoxazolidines, respectively . These reactions are useful for further functionalizing the piperazine ring and creating compounds with different biological activities.

Physical and Chemical Properties Analysis

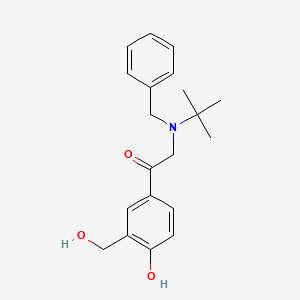

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For example, the presence of an intramolecular hydrogen bond in a diol derivative was inferred to be important for its cytotoxic activity against human carcinoma cell lines . The affinity of benzylpiperazine derivatives for central nervous system receptors, such as the 5-HT1A serotonin receptor, can be significantly affected by the nature of the substituents on the piperazine ring and the presence of other heterocyclic moieties .

科学研究应用

镇痛特性

- 研究:Erdoğan、Debaert 和 Cazin (1991) 合成了 1-(2-苯并恶唑啉酮-6-基)-2-(4-芳基哌嗪-1-基)乙醇的衍生物,并发现一种具有显着镇痛活性的衍生物,超过了 O-乙酰水杨酸 (Erdoğan、Debaert 和 Cazin,1991)。

合成和反应

- 研究 1:Möhrle 和 Azodi (2006) 探讨了苄基哌嗪的脱氢作用,从而产生了在合成中具有潜在应用的各种化合物 (Möhrle 和 Azodi,2006)。

- 研究 2:Guédouar、Hassine 和 Aloui (2018) 表征了基于苯并[c]菲结构单元的新型醇,重点介绍了它们的合成和潜在应用 (Guédouar、Hassine 和 Aloui,2018)。

生物催化方法

- 研究:Şahin (2019) 展示了使用副干酪乳杆菌作为生物催化剂生产旋光活性芳香醇,突出了绿色合成方法 (Şahin,2019)。

抗菌活性

- 研究 1:Patel、Agravat 和 Shaikh (2011) 合成了 2-羟乙基哌嗪的衍生物,观察到可变的抗菌活性 (Patel、Agravat 和 Shaikh,2011)。

- 研究 2:Patel 和 Agravat (2007) 进一步探讨了新型吡啶衍生物(包括 2-羟乙基哌嗪衍生物)的抗菌特性 (Patel 和 Agravat,2007)。

合成和表征

- 研究 1:Gevorgyan 等人。(2017) 合成了各种苄基哌嗪-1-基醇并评估了它们的性质,重点介绍了它们的潜在生物学应用 (Gevorgyan 等人,2017)。

- 研究 2:王金鹏 (2013) 优化了与 2-(1-苄基哌嗪-2-基)乙醇相关的化合物的合成 (王金鹏,2013)。

属性

IUPAC Name |

2-(1-benzylpiperazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGZJNYRHVQXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678898 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675589-80-7 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)

![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)